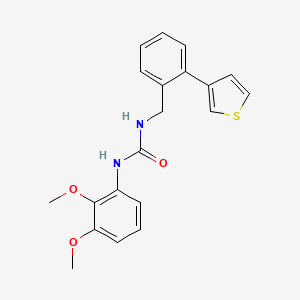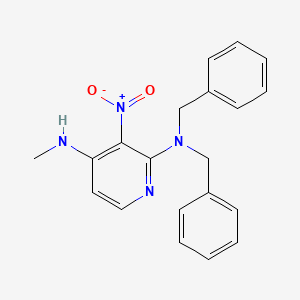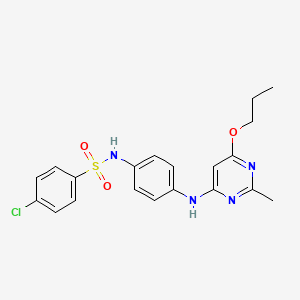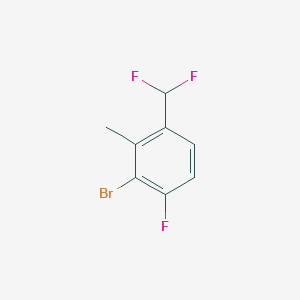
4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide is a complex organic compound that features a benzamide core structure with an indole and chlorobenzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 4-chlorobenzyl chloride: This can be achieved by chlorination of 4-chlorotoluene.
Synthesis of 1-(4-chlorobenzyl)-1H-indole: This step involves the reaction of 4-chlorobenzyl chloride with indole under basic conditions.
Acetylation: The resulting 1-(4-chlorobenzyl)-1H-indole is then acetylated using acetic anhydride to form 1-(4-chlorobenzyl)-1H-indol-3-yl acetate.
Amidation: Finally, the acetylated product undergoes amidation with 4-aminobenzamide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.
Amide bond hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole products.
Hydrolysis: Corresponding carboxylic acids and amines.
科学研究应用
4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which could be crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-chlorobenzyl)-1H-indole: Shares the indole and chlorobenzyl moieties but lacks the acetamido and benzamide groups.
4-chlorobenzyl chloride: Contains the chlorobenzyl group but lacks the indole and amide functionalities.
Indole-3-acetamide: Contains the indole and acetamido groups but lacks the chlorobenzyl and benzamide functionalities.
Uniqueness
4-(2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamido)benzamide is unique due to its combination of indole, chlorobenzyl, acetamido, and benzamide groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKAXXHKSUBYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)
![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)


![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2419485.png)
![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)




